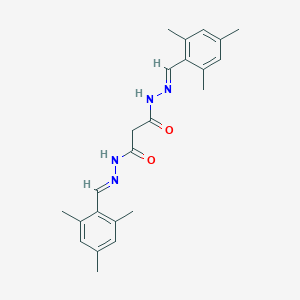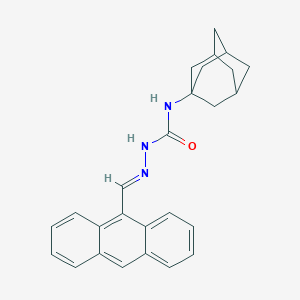![molecular formula C25H20N4O4 B448708 N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide CAS No. 389075-79-0](/img/structure/B448708.png)
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide is a complex organic compound that features a benzimidazole moiety fused with a chromenylidene group and a methoxybenzamide. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone to form the benzimidazole coreThe final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives
Applications De Recherche Scientifique
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions .
Mécanisme D'action
The mechanism of action of N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The chromenylidene group may enhance the compound’s ability to interact with cellular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds like thiabendazole and albendazole, which are used as antiparasitic agents.
Chromenylidene derivatives: Compounds like coumarin and its derivatives, which have anticoagulant and antimicrobial properties .
Uniqueness
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide is unique due to its combined benzimidazole and chromenylidene structure, which may confer enhanced biological activity and specificity compared to other similar compounds .
Propriétés
IUPAC Name |
N-[(E)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-31-17-12-10-15(11-13-17)24(30)28-29-25-18(23-26-19-7-3-4-8-20(19)27-23)14-16-6-5-9-21(32-2)22(16)33-25/h3-14H,1-2H3,(H,26,27)(H,28,30)/b29-25+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJHYJADFRMHQK-XLVZBRSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide](/img/structure/B448625.png)
![4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B448626.png)
![2-bromo-N-{4-[(2-bromobenzoyl)amino]butyl}benzamide](/img/structure/B448627.png)
![1-(1-Adamantyl)-3-[(E)-pyridin-3-ylmethylideneamino]urea](/img/structure/B448628.png)
![N~1~,N~1~,N~1~-TRIETHYL-2-({6-OXO-6-[2-(TRIETHYLAMMONIO)ETHOXY]HEXANOYL}OXY)-1-ETHANAMINIUM](/img/structure/B448629.png)

![2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE](/img/structure/B448633.png)
![Diethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B448635.png)
![N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA](/img/structure/B448637.png)
![N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA](/img/structure/B448639.png)


![N~2~-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE](/img/structure/B448647.png)
![N-({2-[(4-propylphenoxy)acetyl]hydrazino}carbothioyl)-2-furamide](/img/structure/B448649.png)
